(2-Aminoethyl)(decyl)amine
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Overview
Description
(2-Aminoethyl)(decyl)amine, also known as N-decyl-1,2-ethanediamine, is an organic compound with the molecular formula C12H28N2. It is a type of aliphatic amine characterized by a decyl group attached to an ethylenediamine backbone. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
(2-Aminoethyl)(decyl)amine is a derivative of ammonia where one hydrogen atom is replaced by a 2-aminoethyl group and another by a decyl group
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
For example, they can act as precursors for the synthesis of alkaloids, hormones, and other biologically active compounds .
Pharmacokinetics
They can be metabolized by various enzymes, including monoamine oxidases and N-methyltransferases, and excreted in the urine .
Result of Action
Amines can influence a variety of physiological processes, including neurotransmission, immune response, and cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by pH, which can influence their ability to form hydrogen bonds and interact with their targets .
Biochemical Analysis
Biochemical Properties
(2-Aminoethyl)(decyl)amine plays a significant role in biochemical reactions, particularly those involving amine groups. It can act as a ligand, binding to metal ions and forming complexes that are crucial in various enzymatic reactions. For instance, it has been observed to interact with zinc and copper ions, forming complexes that can influence the activity of metalloenzymes . These interactions are essential for the catalytic activity of enzymes involved in hydrolysis reactions, such as those breaking down phosphate esters.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that can either inhibit or activate enzymes. For example, its interaction with zinc ions can lead to the formation of a complex that mimics the active site of zinc metalloenzymes, thereby influencing their catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as monoamine oxidase, which catalyzes the oxidation of amines. This compound can also interact with cofactors like pyridoxal phosphate, influencing the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)(decyl)amine can be synthesized through the reaction of decylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}{10}\text{H}{21}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{12}\text{H}{28}\text{N}_2 ]
The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the ethylene oxide.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(decyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines
Properties
IUPAC Name |
N'-decylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPMGCUOUVFLJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505964 |
Source
|
Record name | N~1~-Decylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7261-71-4 |
Source
|
Record name | N1-Decyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7261-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-Decylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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